molecular formula C20H20ClFN2O5 B5545832 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate

1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate

Cat. No. B5545832
M. Wt: 422.8 g/mol
InChI Key: ZMWRIVSDCBYXAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. The compound, also known as TFB-354, is a piperazine derivative that has been synthesized using a specific method. In

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a molecule that plays a role in the regulation of inflammation and pain. By inhibiting PDE4, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate increases the levels of cAMP, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been found to reduce the activation of glial cells in the spinal cord, which play a role in the development of chronic pain. These effects suggest that 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has potential as a treatment for conditions characterized by chronic inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate in lab experiments is its specificity for PDE4. Unlike other compounds that inhibit multiple phosphodiesterases, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate specifically targets PDE4, making it a useful tool for studying the role of cAMP in inflammation and pain. However, one of the limitations of using 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate. One direction is the study of its potential use in the treatment of other medical conditions, such as autoimmune diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate and its effects on other signaling pathways in the body. Finally, the development of more soluble forms of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate could expand its use in lab experiments and potentially lead to its development as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate involves the reaction of 3-chlorobenzylamine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt. The process yields a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied extensively for its potential applications in the treatment of various medical conditions. It has been found to have anti-inflammatory and analgesic properties and has been tested for its effectiveness in treating conditions such as neuropathic pain, chronic pain, and inflammatory pain. Additionally, 1-(3-chlorobenzyl)-4-(2-fluorobenzoyl)piperazine oxalate has been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O.C2H2O4/c19-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)20;3-1(4)2(5)6/h1-7,12H,8-11,13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWRIVSDCBYXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)C3=CC=CC=C3F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Chloro-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone

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